molecular formula C10H7FN2O2 B12638820 7-Fluoro-6-methyl-5-nitroisoquinoline

7-Fluoro-6-methyl-5-nitroisoquinoline

Cat. No.: B12638820
M. Wt: 206.17 g/mol
InChI Key: AKQDFVVYJKMBGD-UHFFFAOYSA-N
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Description

7-Fluoro-6-methyl-5-nitroisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. The incorporation of fluorine into the isoquinoline structure often enhances the biological activity and provides unique properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methyl-5-nitroisoquinoline can be achieved through various methods. One common approach involves the nucleophilic substitution of hydrogen in electron-deficient arenes. This process typically involves the addition of nucleophiles to the aromatic ring, followed by oxidation or other transformations to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using readily available starting materials. These methods may include cyclization reactions, direct fluorination, and the use of organometallic compounds to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methyl-5-nitroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

7-Fluoro-6-methyl-5-nitroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methyl-5-nitroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its ability to interact with biological molecules, leading to various effects such as enzyme inhibition and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Fluoro-6-methyl-5-nitroisoquinoline include other fluorinated isoquinolines and quinolines, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

7-fluoro-6-methyl-5-nitroisoquinoline

InChI

InChI=1S/C10H7FN2O2/c1-6-9(11)4-7-5-12-3-2-8(7)10(6)13(14)15/h2-5H,1H3

InChI Key

AKQDFVVYJKMBGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NC=CC2=C1[N+](=O)[O-])F

Origin of Product

United States

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